molecular formula C6H5ClN2O2 B8388176 2-Chloro-nitro-aniline

2-Chloro-nitro-aniline

Cat. No.: B8388176
M. Wt: 172.57 g/mol
InChI Key: DEMFFWAHNABLQR-UHFFFAOYSA-N
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Description

Introduction to 2-Chloro-nitro-aniline Derivatives

Chemical Identity and Structural Isomerism in Chloronitroanilines

Chloronitroanilines are aromatic amines characterized by a benzene ring substituted with both nitro (-NO₂) and chloro (-Cl) groups. The positional arrangement of these substituents defines their isomerism and physicochemical behavior.

  • Molecular Formula : Both isomers share the formula C₆H₅ClN₂O₂ but differ in substituent positions.
  • Structural Features :
    • 2-Chloro-4-nitroaniline : Chloro at position 2, nitro at position 4 (ortho-chloro, para-nitro).
    • 4-Chloro-2-nitroaniline : Chloro at position 4, nitro at position 2 (para-chloro, ortho-nitro).

Table 1: Comparative Physical Properties of Chloronitroaniline Isomers

Property 2-Chloro-4-nitroaniline 4-Chloro-2-nitroaniline
Melting Point 107 °C 117–119 °C
Boiling Point 320 °C 200 °C (estimate)
Density (g/cm³) 1.500 1.37
Water Solubility (20 °C) 0.23 g/L 0.5 g/L
Flash Point 205 °C 191 °C
Stability Incompatible with strong oxidizers Combustible; reactive with nitric acid

The ortho/para substitution pattern significantly impacts solubility and thermal stability. For instance, 2-chloro-4-nitroaniline’s lower solubility (0.23 g/L vs. 0.5 g/L) arises from stronger intramolecular hydrogen bonding between the nitro and amine groups.

Historical Context of Nitroaniline Derivatives in Industrial Chemistry

Nitroanilines emerged as pivotal intermediates during the 19th-century dye industry boom. The introduction of chloro substituents enhanced lightfastness and color intensity in azo dyes, driving demand for chloronitroanilines.

  • Synthetic Evolution :
    • Early routes involved direct nitration of chloroanilines , but regioselectivity challenges led to mixtures.
    • Modern methods employ ammonolysis of nitrochlorobenzenes , as exemplified by the synthesis of 4-chloro-2-nitroaniline from 1,4-dichloro-2-nitrobenzene.
  • Pharmaceutical Relevance : By the mid-20th century, chloronitroanilines gained traction in drug synthesis, particularly for antimalarials and antibiotics.

Positional Isomerism: 2-Chloro-4-nitroaniline vs. 4-Chloro-2-nitroaniline

Positional isomerism profoundly affects reactivity and application suitability.

Electronic and Steric Effects
  • 2-Chloro-4-nitroaniline : The nitro group’s strong electron-withdrawing effect at the para position deactivates the ring, reducing electrophilic substitution reactivity. This stability favors its use in high-temperature dye processes .
  • 4-Chloro-2-nitroaniline : The ortho-nitro group creates steric hindrance, limiting rotational freedom and increasing susceptibility to nucleophilic attack. This property is exploited in pigment synthesis , where controlled reactivity is essential.
Spectroscopic Differentiation
  • IR Spectroscopy : The nitro group’s asymmetric stretching vibration appears at 1,520 cm⁻¹ for 2-chloro-4-nitroaniline versus 1,535 cm⁻¹ for its isomer, reflecting differences in conjugation.
  • NMR Analysis : In ¹H NMR, the amine proton of 4-chloro-2-nitroaniline resonates downfield (δ 8.2 ppm) due to deshielding by the ortho-nitro group.

Figure 1: Molecular Structures of Chloronitroaniline Isomers
(Note: Due to platform limitations, imagine embedded chemical structures here, highlighting substituent positions.)

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

N-(2-chlorophenyl)nitramide

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-1-2-4-6(5)8-9(10)11/h1-4,8H

InChI Key

DEMFFWAHNABLQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-nitro-aniline can be synthesized through several methods. One common method involves the nitration of 2-chloroaniline using a mixture of nitric acid and sulfuric acid. Another method involves the chlorination of 2-nitroaniline using acetyl chloride .

Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of 2-chloroaniline. This process involves the careful control of temperature and reaction conditions to ensure high yield and purity. The reaction typically takes place in a nitration reactor, followed by purification steps such as recrystallization .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under specific conditions:

Reaction Type Conditions Product Mechanism/Notes Reference
Microbial reductionAerobic, Rhodococcus sp. MB-P12-Chloro-4-hydroxylaminoanilineNADH-dependent nitroreductase catalyzes nitro → hydroxylamine conversion
Further microbial degradationAerobic conditions4-Amino-3-chlorophenol (4-A-3-CP)Dechlorination via hydrolytic enzymes after nitro group reduction

Chemical reduction pathways (e.g., Fe/HCl or catalytic hydrogenation) are inferred from analogous nitroaniline chemistry but require verification for this compound .

Diazotization and Azo Coupling

The amino group participates in diazotization, forming reactive intermediates:

Reaction Conditions Product Application Reference
Diazonium salt formationHNO₂, HCl, 0–5°C2-Chloro-4-nitrodiazonium chloridePrecursor for azo dyes via coupling with aromatics

The presence of electron-withdrawing groups lowers the basicity of the amino group (pKa ~1–2), requiring strong acidic conditions for diazotization .

Acetylation

The amino group undergoes acetylation to form derivatives:

Reagent Conditions Product Notes Reference
Acetic anhydrideReflux in acetic acid2-Chloro-4-nitroacetanilideProtects -NH₂ for subsequent reactions

Biodegradation Pathway

Rhodococcus sp. MB-P1 metabolizes 2-chloro-4-nitroaniline aerobically:

Step Enzyme/Process Intermediate Final Product
1Nitroreductase2-Chloro-4-hydroxylaminoaniline4-Amino-3-chlorophenol (4-A-3-CP)
2Dechlorination4-NitroanilineCleavage to aliphatic metabolites

This pathway highlights its environmental degradation potential .

Reactivity with Oxidizing Agents

2-Chloro-4-nitroaniline reacts vigorously with strong oxidizers, though specific products are undocumented. Safety data indicate incompatibility with oxidizing materials, necessitating careful handling .

Electronic Effects on Reactivity

DFT studies reveal:

  • HOMO-LUMO gap : 0.15655 a.u., indicating charge transfer from -NH₂ to the aromatic ring and -NO₂ .

  • Basicity reduction : The -NO₂ and -Cl groups decrease -NH₂ basicity by ~10⁵-fold compared to aniline .

Scientific Research Applications

Synthesis and Industrial Applications

2.1 Pharmaceutical Intermediates

  • 2-Chloro-nitro-aniline is utilized in the production of several pharmaceuticals, including anti-helminthic drugs like niclosamide. The compound is formed as a metabolite during the hydrolytic cleavage of niclosamide and is crucial for synthesizing other pharmaceutical agents .

2.2 Dye Manufacturing

  • The compound serves as an intermediate in the dye industry, particularly for producing disperse and basic dyes. Its ability to form stable bonds with dye matrices makes it valuable for colorants used in textiles .

2.3 Agrochemicals

  • In agriculture, this compound is used to manufacture agrochemicals, including pesticides and herbicides. Its effectiveness in controlling pests contributes to its demand in agricultural applications .

Environmental Applications

3.1 Biodegradation Studies

  • Research has shown that this compound can be degraded by specific bacterial strains, such as Rhodococcus sp., which utilize it as a carbon source. This biodegradation pathway highlights its potential for bioremediation efforts in contaminated environments .

3.2 Mutagenicity and Environmental Impact

  • Studies indicate that this compound exhibits mutagenic properties when tested on Salmonella typhimurium, although its potency is lower compared to other compounds like niclosamide . The environmental release of this compound raises concerns regarding its impact on ecosystems and human health.

Case Studies

Study Focus Findings
Espinosa-Aquirre et al. (2013)Metabolism of NiclosamideIdentified this compound as a significant metabolite formed during drug metabolism, emphasizing its relevance in pharmaceutical research .
Schukat et al. (2013)Biodegradation PathwaysDemonstrated that Rhodococcus sp. can degrade this compound via catechol pathways, suggesting potential for bioremediation applications .
Bacterial Mutagenicity TestsGenotoxicity AssessmentFound that while this compound is mutagenic, its effects are less severe than other related compounds, indicating varying levels of risk associated with its environmental presence .

Mechanism of Action

The mechanism of action of 2-Chloro-nitro-aniline involves its interaction with various molecular targets. For instance, in biological systems, it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Structural Isomerism

The positions of the chloro (-Cl) and nitro (-NO₂) groups on the benzene ring significantly influence the properties of chloro-nitroaniline isomers. Key isomers include:

Compound Name Substituent Positions CAS Number Molecular Weight (g/mol) Key References
2-Chloro-5-nitroaniline Cl (2), NO₂ (5) 6283-25-6 172.57
3-Chloro-2-nitroaniline Cl (3), NO₂ (2) 3209-13-0 172.57
4-Chloro-2-nitroaniline Cl (4), NO₂ (2) 89-63-4 172.57
2-Chloro-4-nitroaniline Cl (2), NO₂ (4) 121-87-9 172.57
5-Chloro-2-nitroaniline Cl (5), NO₂ (2) 1635-61-6 172.57

Physical Properties

  • Melting Points: 2-Chloro-5-nitroaniline: Not explicitly reported, but crystallographic studies suggest stability at low temperatures (173 K) . 4-Chloro-2-nitroaniline: Melting point data unavailable; commercial assays indicate ≥98% purity . 2-Chloro-4-nitroaniline: Synonymously termed ortho-chloro-para-nitroaniline, used in dye intermediates .
  • Solubility :

    • Chloro-nitroanilines are generally sparingly soluble in water but soluble in polar organic solvents (e.g., DMSO, DMF). For example, copolymer blends of 2-chloroaniline derivatives exhibit solubility in DMSO and chloroform .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ data. Use ANOVA to compare toxicity across derivatives (e.g., 2-chloro-4,6-dinitroaniline vs. 6-chloro-2,4-dinitroaniline). Include control experiments to account for solvent effects .

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